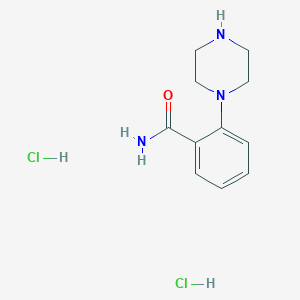

2-(Piperazin-1-yl)benzamide dihydrochloride

Descripción general

Descripción

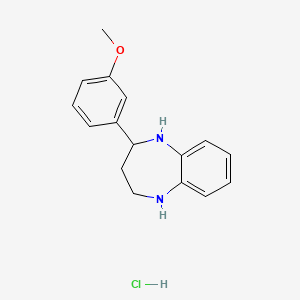

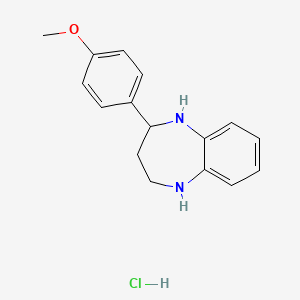

“2-(Piperazin-1-yl)benzamide dihydrochloride” is a chemical compound with the molecular formula C11H17Cl2N3O . It is related to other compounds such as “4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride” which has a molecular weight of 336.26 .

Synthesis Analysis

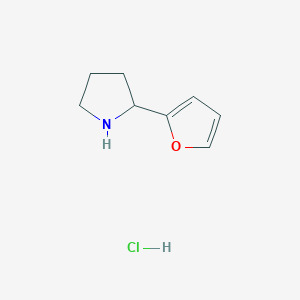

The synthesis of piperazine derivatives has been reported in various studies . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of “2-(Piperazin-1-yl)benzamide dihydrochloride” can be inferred from its InChI code: 1S/C11H17Cl2N3O . This indicates that the compound contains 11 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación

The low surface polarity of microbial cells and the negative charge of their cell walls play essential roles in PNT’s antimicrobial action .

Other Potential Applications

While antimicrobial activity is a prominent feature, PNT may have broader applications:

Further research is needed to explore these potential applications fully.

For more in-depth details, you can refer to the original research article . Keep in mind that PNT’s properties may also find relevance in other fields, such as materials science or organic synthesis.

Mecanismo De Acción

Target of Action

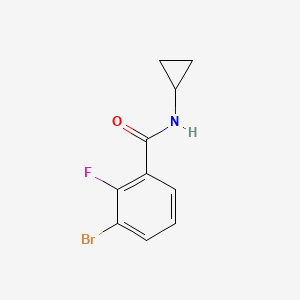

The primary target of 2-(Piperazin-1-yl)benzamide dihydrochloride is DNA gyrase , an enzyme that is crucial for DNA replication in bacteria . This compound exhibits antimicrobial activity, particularly against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .

Mode of Action

2-(Piperazin-1-yl)benzamide dihydrochloride interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition disrupts the process of DNA replication in the bacterial cells, thereby exerting its antimicrobial effects .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway in bacteria. DNA gyrase is responsible for introducing negative supercoils into DNA, which is necessary for processes such as replication and transcription. By inhibiting this enzyme, 2-(Piperazin-1-yl)benzamide dihydrochloride disrupts these processes, leading to bacterial cell death .

Result of Action

The result of the action of 2-(Piperazin-1-yl)benzamide dihydrochloride is the disruption of bacterial cells. More than 50% of microbial cells take up this compound within 30 minutes . Transmission electron microscopy (TEM) studies have shown that treatment with this compound results in hollowed-out bacterial cytoplasms, although there is no disintegration of the bacterial membrane .

Propiedades

IUPAC Name |

2-piperazin-1-ylbenzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c12-11(15)9-3-1-2-4-10(9)14-7-5-13-6-8-14;;/h1-4,13H,5-8H2,(H2,12,15);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIXAVMCHVVAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazin-1-yl)benzamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)

![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)

![1-Methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3077981.png)